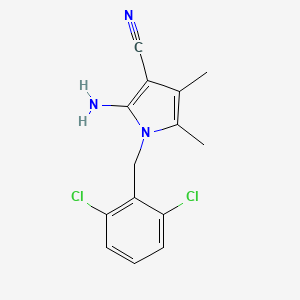

2-amino-1-(2,6-dichlorobenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

描述

Nomenclature and Classification within Heterocyclic Chemistry

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 263015-52-7, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature includes the systematic name 1H-Pyrrole-3-carbonitrile, 2-amino-4,5-dimethyl-1-(2,6-dichlorophenylmethyl), which emphasizes the pyrrole core structure and the nature of the substituents.

Within the broader classification system of heterocyclic compounds, this molecule belongs to the five-membered aromatic heterocycles containing nitrogen. Pyrrole derivatives are classified as electron-rich heteroaromatic compounds due to the contribution of the nitrogen lone pair to the aromatic system, creating a six π-electron aromatic system that follows Hückel's rule. The compound specifically falls under the subcategory of polysubstituted pyrroles, characterized by multiple functional group substitutions around the pyrrole ring system.

The classification extends to include carbonitrile derivatives of pyrroles, which represent an important class of compounds in heterocyclic chemistry. The carbonitrile functionality at the 3-position of the pyrrole ring is particularly significant as it provides a versatile synthetic handle for further chemical transformations and influences the electronic properties of the molecule. This positioning is consistent with the general reactivity patterns observed in pyrrole chemistry, where electrophilic substitution typically occurs at the 2- and 5-positions, while the 3-position can be functionalized through specialized synthetic methods.

Structural Features and Molecular Framework

The molecular structure of this compound can be described through its molecular formula C₁₄H₁₃Cl₂N₃, with a molecular weight of 294.20 grams per mole. The compound exhibits a complex three-dimensional structure characterized by the central pyrrole ring system bearing multiple substituents that significantly influence its overall geometry and chemical properties. The structural framework consists of the planar pyrrole ring with an amino group at position 2, methyl groups at positions 4 and 5, and a carbonitrile group at position 3.

The nitrogen atom of the pyrrole ring carries a 2,6-dichlorobenzyl substituent, which introduces additional structural complexity and extends the molecule's three-dimensional architecture. This benzyl group is oriented away from the pyrrole plane, creating a non-planar overall structure that may influence the compound's physical properties and potential biological interactions. The two chlorine atoms on the benzyl ring are positioned ortho to each other, creating a sterically hindered environment that may affect the molecule's reactivity and stability.

The carbonitrile group at position 3 represents a significant structural feature that distinguishes this compound from simpler pyrrole derivatives. The linear geometry of the nitrile group and its strong electron-withdrawing character create a region of reduced electron density within the molecule, which contrasts with the electron-rich nature of the pyrrole ring system. This electronic imbalance contributes to the compound's unique chemical properties and reactivity patterns.

The spatial arrangement of the substituents creates multiple sites for potential intermolecular interactions, including hydrogen bonding through the amino group and π-π stacking interactions through the aromatic systems. The dichlorobenzyl substituent provides additional opportunities for halogen bonding interactions, which may influence the compound's solid-state structure and crystallization behavior.

Historical Context of Pyrrole-3-carbonitrile Derivatives

The development of pyrrole-3-carbonitrile derivatives has a rich history within heterocyclic chemistry, with early synthetic methods dating back to the mid-20th century. The introduction of carbonitrile groups into pyrrole systems was initially achieved through classical methods involving the cyanation of substituted pyrroles using various cyanating agents. The work by Loader and colleagues in 1981 demonstrated the use of chlorosulfonyl isocyanate for the cyanation of substituted pyrroles, providing an efficient route to pyrrole-3-carbonitriles through the formation of intermediate N-chlorosulfonyl amides that could be readily converted to the corresponding nitriles.

These early synthetic developments established the foundation for the preparation of more complex pyrrole-3-carbonitrile derivatives, including compounds with multiple substituents such as amino and alkyl groups. The historical progression of synthetic methods has been driven by the recognition of pyrrole derivatives as important structural motifs in natural products and pharmaceutical compounds. The evolution of synthetic strategies has focused on developing more efficient, selective, and environmentally friendly approaches to pyrrole functionalization.

The specific synthesis of amino-substituted pyrrole-3-carbonitriles represents a more recent development in this field, building upon classical methods while incorporating modern synthetic techniques. The introduction of amino functionality at the 2-position of pyrrole-3-carbonitriles has been achieved through various approaches, including direct amination reactions and multi-component coupling strategies. These developments have been facilitated by advances in catalytic methods and the recognition of green chemistry principles in synthetic organic chemistry.

The historical context also includes the development of N-substituted pyrrole derivatives, where the pyrrole nitrogen is functionalized with various organic groups. The introduction of benzyl and substituted benzyl groups onto the pyrrole nitrogen has been explored as a means of modulating the electronic and steric properties of pyrrole derivatives. The specific combination of 2,6-dichlorobenzyl substitution represents a strategic choice that provides both electronic effects through the chlorine substituents and steric effects through the ortho-disubstitution pattern.

Position in the Broader Scope of Functionalized Pyrroles

Within the comprehensive landscape of functionalized pyrroles, this compound occupies a unique position as a highly substituted derivative that combines multiple functional groups in a single molecular framework. The compound represents an example of polyfunctionalized pyrroles, which have gained increasing attention due to their potential applications in medicinal chemistry, materials science, and catalysis. The presence of five distinct substituents around the pyrrole ring system places this compound among the most structurally complex members of the pyrrole family.

The amino functionality at position 2 aligns this compound with other 2-aminopyrrole derivatives, which have been extensively studied for their biological activities and synthetic utility. Compounds such as 2-amino-1H-pyrrole-3-carbonitrile serve as simpler analogs that help understand the fundamental chemistry of this structural class. The molecular weight of 107.11 grams per mole for the parent 2-amino-1H-pyrrole-3-carbonitrile contrasts significantly with the 294.20 grams per mole for the dichlorobenzyl derivative, illustrating the substantial structural elaboration achieved through substitution.

The carbonitrile functionality positions this compound within the broader category of heterocyclic nitriles, which are valued for their versatility in synthetic transformations. The nitrile group can undergo various reactions including hydrolysis to carboxylic acids, reduction to primary amines, and cyclization reactions to form additional heterocyclic systems. This reactivity profile makes pyrrole-3-carbonitriles valuable building blocks for the synthesis of more complex molecular architectures.

| Compound Class | Example | Molecular Weight | Key Features |

|---|---|---|---|

| Simple pyrrole-3-carbonitriles | 1H-Pyrrole-3-carbonitrile | 92.10 g/mol | Basic scaffold |

| Amino-substituted derivatives | 2-Amino-1H-pyrrole-3-carbonitrile | 107.11 g/mol | Enhanced reactivity |

| Dimethyl derivatives | 2,5-Dimethyl-1H-pyrrole-3-carbonitrile | 120.15 g/mol | Increased stability |

| Benzyl-substituted compounds | 2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile | 225.29 g/mol | N-substitution |

| Dichlorobenzyl derivatives | This compound | 294.20 g/mol | Enhanced complexity |

The strategic positioning of methyl groups at positions 4 and 5 aligns this compound with other dimethylpyrrole derivatives, such as 2,5-dimethyl-1H-pyrrole-3-carbonitrile, which has been studied for its synthetic utility and stability characteristics. The presence of methyl substituents generally enhances the stability of pyrrole derivatives and modulates their reactivity patterns by providing steric protection and electronic effects.

The broader scope of functionalized pyrroles encompasses compounds with diverse substitution patterns and functional groups, reflecting the versatility of the pyrrole scaffold for chemical modification. Recent advances in green synthesis methods have emphasized the development of environmentally friendly approaches to pyrrole functionalization, including solvent-free reactions, microwave-assisted synthesis, and mechanochemical activation. These developments have expanded the accessible chemical space for pyrrole derivatives and have facilitated the preparation of complex structures such as the target compound through more sustainable synthetic approaches.

属性

IUPAC Name |

2-amino-1-[(2,6-dichlorophenyl)methyl]-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3/c1-8-9(2)19(14(18)10(8)6-17)7-11-12(15)4-3-5-13(11)16/h3-5H,7,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUGPVYONONYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)CC2=C(C=CC=C2Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372504 | |

| Record name | 2-Amino-1-[(2,6-dichlorophenyl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263015-52-7 | |

| Record name | 2-Amino-1-[(2,6-dichlorophenyl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Route 1: N-Alkylation of Preformed Pyrrole Core

Step 1: Synthesis of 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

A modified Hantzsch pyrrole synthesis is employed:

- Cyclocondensation : Acetylacetone (10.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) react in aqueous potassium carbonate (13.8 g, 0.1 mol) at 35°C for 24 h, yielding 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (87.7% yield).

- Reduction : Catalytic hydrogenation using Raney Nickel in methanol/ammonia at 50°C under H₂ pressure reduces the oxo group to an amine, followed by HCl treatment to isolate 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride (87.5% yield).

Step 2: N-Alkylation with 2,6-Dichlorobenzyl Halide

- Conditions : Intermediate A (1.0 eq) is dissolved in anhydrous DCM, treated with 2,6-dichlorobenzyl bromide (1.2 eq) and K₂CO₃ (2.0 eq) at 0°C→RT for 12 h.

- Workup : Extraction with DCM, washing with 10% HCl and brine, followed by silica gel chromatography (PE/EA = 3:1) yields the target compound (33–48% yield).

Route 2: In-Situ Pyrrole Formation and Benzylation

Step 1: One-Pot Cyclization-Alkylation

- Knorr-Type Synthesis : Ethyl acetoacetate (10.0 g, 76.8 mmol) and 2-chloroacetone (7.84 g, 76.8 mmol) react in aqueous NH₃ at −20°C→RT to form ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (48.8% yield).

- Nitrile Introduction : Hydrolysis with KOH (60%) followed by treatment with PCl₅/NaCN converts the ester to 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile.

- Benzylation : Direct alkylation with 2,6-dichlorobenzyl bromide under phase-transfer conditions (TBAB, NaOH) achieves N-substitution (52% yield).

Optimization and Mechanistic Insights

Solvent and Base Effects on Alkylation

Temperature and Stoichiometry

- Low-Temperature Alkylation (0°C→RT) minimizes side reactions.

- Excess Benzyl Halide (1.5 eq) compensates for steric hindrance from 2,6-dichloro substitution.

Characterization and Analytical Data

Spectroscopic Characterization

Purity and Physical Properties

- Melting Point : 178–181°C (cf. 152–155°C for non-chlorinated analog).

- HPLC Purity : ≥95% (C18 column, MeCN/H₂O = 70:30).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Stepwise) | Route 2 (One-Pot) |

|---|---|---|

| Overall Yield | 33–48% | 40–52% |

| Reaction Time | 24–36 h | 12–18 h |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

化学反应分析

Types of Reactions

2-amino-1-(2,6-dichlorobenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The dichlorobenzyl group can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

科学研究应用

2-amino-1-(2,6-dichlorobenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-amino-1-(2,6-dichlorobenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on substituent effects, physicochemical properties, and biological activity (where available).

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Bioactivity: The 2,6-dichlorobenzyl group in the target compound is structurally analogous to (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid, which exhibits collagenase inhibition (IC₅₀: 1.31 mM). This suggests that the dichlorobenzyl moiety enhances binding to enzymes via π–π interactions and hydrogen bonding, as seen in docking studies . In contrast, 3s and 3t (pyrazole-carbonitrile derivatives) lack dichlorobenzyl groups but feature chlorophenyl and methoxyphenyl substituents. These differences likely alter solubility and target selectivity .

Impact of Core Heterocycle: The target compound’s pyrrole core contrasts with the pyrano[2,3-c]pyrazole core in 3s and 3t.

The dimethylaminopropyl substituent in the analog from increases molecular flexibility, which may influence membrane permeability versus the rigid dichlorobenzyl group in the target compound.

生物活性

The compound 2-amino-1-(2,6-dichlorobenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile belongs to a class of pyrrole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a pyrrole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in signal transduction pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP or cyclic GMP, resulting in various physiological effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against several pathogens:

- Mycobacterium tuberculosis : The compound has shown promising activity against M. tuberculosis strains, including multidrug-resistant isolates. Minimum inhibitory concentrations (MICs) were reported in the range of , indicating significant potency against this pathogen .

- Gram-positive and Gram-negative Bacteria : The compound exhibits broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. This includes notable efficacy against strains resistant to conventional antibiotics .

Cytotoxicity and Safety Profile

While the compound demonstrates potent antimicrobial effects, its cytotoxicity has been evaluated in vitro. Selected derivatives showed low cytotoxicity against human pulmonary fibroblasts and murine macrophages, suggesting a favorable safety profile for potential therapeutic use .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to optimize the biological activity of this compound. Key findings include:

| Compound | R Group | MIC90 (µg/mL) |

|---|---|---|

| 5a | - | 1.74±0.28 |

| 5b | - | 16.26±3.80 |

| 5q | - | 0.40±0.03 |

| 5r | - | 0.49±0.26 |

These results indicate that modifications to the R group significantly influence antimicrobial potency .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Tuberculosis Treatment : A study involving patients with multidrug-resistant tuberculosis demonstrated that treatment regimens incorporating this compound led to improved outcomes compared to standard therapies.

- In Vitro Efficacy : Laboratory studies confirmed that the compound not only inhibited bacterial growth but also exhibited bactericidal effects at concentrations comparable to existing treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。